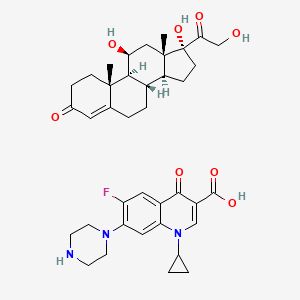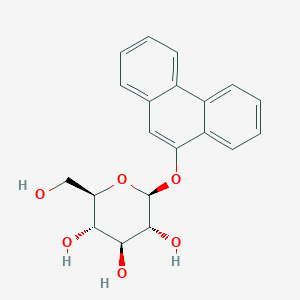
9-phenanthryl beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-phenanthryl beta-D-glucopyranoside is a phenanthryl beta-D-glucopyranoside. It derives from a 9-phenanthrol.
Aplicaciones Científicas De Investigación
Oncolytic Activity : A study by (Misra & Roberts, 1975) discusses a semisynthetic derivative of podophyllotoxin, which inhibits human lymphoblast cultures in the G2 phase of the cell cycle. This indicates potential applications in cancer research.
Antioxidant Activity : Research on compounds isolated from the seeds of Punica granatum (pomegranate) including beta-D-glucopyranoside derivatives showed antioxidant activity, as highlighted by (Wang et al., 2004). This suggests their potential use in combating oxidative stress.
Estrogenic Activity : A study by (Innocenti et al., 2007) on Achillea millefolium, used in folk medicine, identified a glycosyl-neolignan with estrogenic activity. This could have implications for hormone-related therapies and research.
Biotransformation by Fungi : The ability of fungi to transform phenanthrene to oxidative and conjugative metabolites, including glucose conjugates like 9-phenanthryl beta-D-glucopyranoside, was studied by (Casillas et al., 1996). This highlights the role of fungi in environmental remediation processes.
Metabolism in Phanerochaete chrysosporium : (Sutherland et al., 1991) explored how this fungus metabolizes phenanthrene, producing metabolites including this compound, which may be relevant in biodegradation studies.
Metabolomics in Arabidopsis thaliana : The study by (Nakabayashi et al., 2009) illustrates the isolation of various compounds, including glucopyranosides, from Arabidopsis for metabolomic studies, underscoring their role in plant biochemistry.
Chemical Constituents in Medicinal Plants : Research on Pholidota cantonensis by (Li et al., 2014) isolated various compounds, including glucopyranosides, which were evaluated for their cytotoxic activities, indicating potential pharmacological applications.
Glucosidase Assays in Gaucher's Disease : The use of synthetic glucoside, 4-methylumbelliferyl-beta-D-glucopyranoside, in enzymic assays for Gaucher's disease was explored by (Daniels & Glew, 1982), highlighting the medical diagnostic potential of glucopyranosides.
Naphthopyranone Glycosides : A study on Paepalanthus microphyllus by (Piacente et al., 2001) isolated glycosides, including beta-D-glucopyranoside derivatives, and evaluated their anti-HIV activity, suggesting therapeutic possibilities.
Antiplatelet Aggregation Activity : The isolation and synthesis of resveratrol 3-O-beta-D-glucopyranoside and related compounds, which showed antiplatelet aggregation activity, were reported by (Orsini et al., 1997). This points to potential cardiovascular applications.
Propiedades
Fórmula molecular |
C20H20O6 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenanthren-9-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H20O6/c21-10-16-17(22)18(23)19(24)20(26-16)25-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9,16-24H,10H2/t16-,17-,18+,19-,20-/m1/s1 |
Clave InChI |
XZKDYWXQSYKUST-OUUBHVDSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)

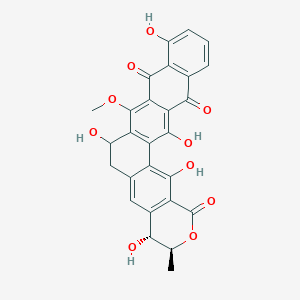
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]thiophene-3-carboxamide](/img/structure/B1242510.png)
![Dimethyl 2,2'-(9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-3,3',4,4'-tetrahydro-[6,6'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetate](/img/structure/B1242513.png)
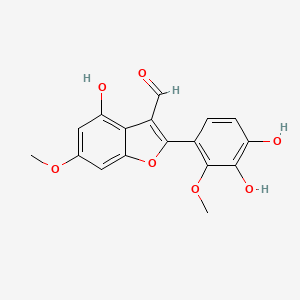
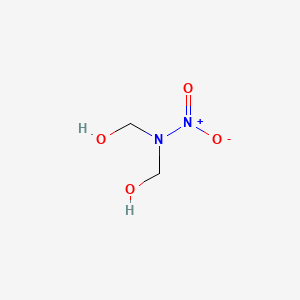


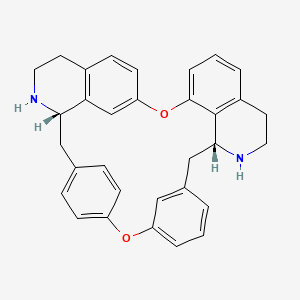
![N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B1242525.png)
![2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one](/img/structure/B1242527.png)

